molecular formula C8H10BrNS B2463627 [(5-BROMOTHIOPHEN-2-YL)METHYL](PROP-2-EN-1-YL)AMINE CAS No. 851452-55-6

[(5-BROMOTHIOPHEN-2-YL)METHYL](PROP-2-EN-1-YL)AMINE

Cat. No.: B2463627
CAS No.: 851452-55-6
M. Wt: 232.14
InChI Key: OTPVZMZASIFZRM-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methylamine is a brominated thiophene derivative featuring an allylamine substituent. Its molecular structure comprises a thiophene ring substituted with bromine at the 5-position, a methylene bridge (-CH2-) at the 2-position, and a prop-2-en-1-yl (allyl) group attached to the amine nitrogen. The compound’s SMILES notation is BrC1=C(SC=C1)CNC=CC, and its InChIKey is derivable from systematic naming conventions.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c1-2-5-10-6-7-3-4-8(9)11-7/h2-4,10H,1,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPVZMZASIFZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMOTHIOPHEN-2-YL)METHYLAMINE typically involves the reaction of 5-bromothiophene-2-carbaldehyde with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for (5-BROMOTHIOPHEN-2-YL)METHYLAMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

(5-BROMOTHIOPHEN-2-YL)METHYLAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

(5-Bromothiophen-2-yl)methylamine has been investigated for its potential role as an inhibitor in various biochemical pathways. Its structural similarity to known pharmacophores suggests that it may exhibit activity against specific targets involved in inflammatory diseases.

Case Study: Inflammatory Disease Treatment
Research indicates that compounds with similar thiophene structures can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that (5-Bromothiophen-2-yl)methylamine could be explored for therapeutic applications in treating inflammatory disorders .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable for constructing diverse chemical libraries.

Example Reaction:
A notable reaction involves the coupling of (5-Bromothiophen-2-yl)methylamine with other electrophiles to form new amine derivatives, which can be further modified for enhanced biological activity .

Biochemical Probes

Due to its ability to interact with biological systems, this compound is utilized as a biochemical probe in proteomics research. It aids in the study of protein interactions and cellular processes.

Application Example:
In proteomics, (5-Bromothiophen-2-yl)methylamine can label specific proteins, allowing researchers to track their behavior within cellular environments .

Summary of Findings

The applications of (5-Bromothiophen-2-yl)methylamine span medicinal chemistry, organic synthesis, and biochemical research. Its unique properties make it a versatile compound for developing therapeutic agents and studying biological mechanisms.

Mechanism of Action

The mechanism of action of (5-BROMOTHIOPHEN-2-YL)METHYLAMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromothiophene ring may play a crucial role in binding to these targets, while the prop-2-en-1-ylamine group may influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • Bromine Position on Thiophene :
    Compared to 2-(4-Bromothiophen-2-yl)-2-methoxyethan-1-amine (, SMILES: COC(CN)c1cc(cs1)Br), where bromine occupies the 4-position, the target compound’s 5-bromo substitution alters the electron-density distribution on the thiophene ring. The 5-position bromine directs electrophilic attacks to the 3- and 4-positions, whereas 4-bromo substitution (as in ) would deactivate the adjacent 3- and 5-positions. This positional difference impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where regioselectivity is critical .

  • Amine Substituents :
    The allylamine group in the target compound contrasts with dimethylamine or propylamine derivatives (e.g., [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine, ). The allyl group’s conjugated double bond enhances electron donation to the amine nitrogen, increasing basicity compared to alkylamines. However, steric hindrance from the allyl group may reduce nucleophilicity relative to smaller substituents like methyl .

Functional Group Diversity

  • Methoxy vs. Allyl Groups :
    The methoxy group in 2-(4-Bromothiophen-2-yl)-2-methoxyethan-1-amine () introduces polarity and hydrogen-bonding capacity, improving aqueous solubility. In contrast, the allyl group in the target compound prioritizes lipophilicity, favoring organic solvent compatibility. This distinction is critical in pharmaceutical design, where solubility affects bioavailability .

  • Indole-Containing Analogs: Compounds like [2-(5-methoxy-1H-indol-3-yl)ethyl]bis(prop-2-en-1-yl)amine () incorporate indole moieties, enabling π-π stacking and hydrogen bonding via the indolic NH.

Physicochemical Properties

Property Target Compound 2-(4-Bromo-thiophen-2-yl)-2-methoxyethan-1-amine () [2-(5-Methoxy-indol-3-yl)ethyl]dimethylamine ()
Molecular Weight (g/mol) ~232.1 (C8H9BrN2S) ~264.1 (C8H11BrN2OS) ~260.2 (C13H19N2O)
LogP (Predicted) ~2.5 (moderately lipophilic) ~1.8 (polar due to methoxy) ~2.1 (balanced polarity)
Solubility in Water Low Moderate Low
Melting Point Estimated 80-90°C (crystalline solid) ~100-110°C (higher due to H-bonding) ~60-70°C (amorphous solid)

Crystallographic and Computational Insights

Crystallographic data for the target compound, if available, would likely be refined using SHELXL (), leveraging bromine’s strong X-ray scattering for high-resolution structures. Comparatively, methoxy-containing analogs () may require longer data collection times due to lighter atoms. Visualization tools like Mercury CSD () enable packing analysis, revealing differences in intermolecular interactions (e.g., halogen bonding in bromothiophenes vs. H-bonding in methoxy derivatives) .

Biological Activity

(5-Bromothiophen-2-yl)methylamine is an organic compound characterized by a brominated thiophene ring, which is chemically linked to a prop-2-en-1-yl amine group. This structure provides the compound with unique chemical properties and potential biological activities, making it of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (5-bromothiophen-2-yl)methylamine is C₈H₁₀BrNS, with a molecular weight of 232.14 g/mol. The compound features a thiophene ring substituted at the 5-position with a bromine atom, which enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC₈H₁₀BrNS
Molecular Weight232.14 g/mol
IUPAC Name(5-bromothiophen-2-yl)methylamine
CAS Number1178824-31-1

The biological activity of (5-bromothiophen-2-yl)methylamine is primarily attributed to its ability to interact with various molecular targets in biological systems. The brominated thiophene moiety can participate in π–π stacking interactions with aromatic amino acids in proteins, while the prop-2-en-1-yl amine group may engage in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activity

Research has shown that compounds similar to (5-bromothiophen-2-yl)methylamine exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have indicated that thiophene derivatives possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing promise as potential anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as protein kinases or phosphatases, which are crucial in various signaling pathways.
  • Receptor Modulation : There is potential for this compound to act as an allosteric modulator for certain receptors, influencing their activity without directly competing with endogenous ligands.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to (5-bromothiophen-2-y-l)methylamine:

Study 1: Anticancer Activity

A study explored the synthesis and biological evaluation of thiophene derivatives, including those with bromine substitutions. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer drugs .

Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of thiophene-based compounds on protein tyrosine phosphatase (PTP). The findings demonstrated that certain derivatives could effectively inhibit PTP activity, which is implicated in various diseases, including cancer and diabetes .

Study 3: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of brominated thiophene derivatives against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial properties, highlighting their potential for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Bromothiophen-2-YL)MethylAmine, and how can reaction yields be optimized?

  • Methodology :

  • Synthetic Routes : Begin with bromination of thiophene derivatives (e.g., 2-methylthiophene) using NBS (N-bromosuccinimide) under controlled light conditions to yield 5-bromothiophene-2-methyl intermediates. Subsequent amination involves reacting the brominated intermediate with prop-2-en-1-amine in the presence of a strong base (e.g., NaH) to deprotonate the amine and promote nucleophilic substitution .
  • Yield Optimization : Optimize solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for amination), and stoichiometric ratios (1:1.2 amine:bromothiophene). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of (5-Bromothiophen-2-YL)MethylAmine?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the thiophene ring (δ 6.5–7.2 ppm for aromatic protons), allyl group (δ 5.0–5.8 ppm for vinyl protons), and methylene bridge (δ 3.8–4.2 ppm). Coupling constants (e.g., J = 15 Hz for trans-allyl protons) confirm stereochemistry .
  • FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 260.0) and isotopic patterns for bromine .

Q. What are the key functional groups in (5-Bromothiophen-2-YL)MethylAmine, and how do they influence its chemical reactivity?

  • Functional Groups :

  • Bromothiophene : Electrophilic aromatic substitution (e.g., Suzuki coupling) at the 5-position due to bromine’s leaving-group ability .
  • Allyl (Prop-2-en-1-yl) Group : Participates in radical reactions, cycloadditions, or Michael additions due to electron-rich double bonds .
  • Methylamine Bridge : Acts as a nucleophile in alkylation or aza-Michael reactions .

Advanced Research Questions

Q. How can researchers employ SHELXL for refining the crystal structure of (5-Bromothiophen-2-YL)MethylAmine, especially when dealing with twinned data or high-resolution datasets?

  • Methodology :

  • Data Handling : Use TWIN and BASF commands in SHELXL to model twinned crystals. For high-resolution data (d < 0.8 Å), apply anisotropic displacement parameters and multipole refinement .
  • Validation : Cross-check with Mercury CSD (void analysis, packing similarity) to detect lattice disorders or solvent effects .
  • Example : demonstrates SHELX refinement for a bromothiophene-imidazole derivative, highlighting the use of hydrogen-bonding restraints and thermal ellipsoid adjustments .

Q. What strategies are recommended for analyzing contradictory spectroscopic data (e.g., NMR vs. IR) when characterizing (5-Bromothiophen-2-YL)MethylAmine derivatives?

  • Methodology :

  • Cross-Validation : Combine NMR (dynamic structural insights) with X-ray crystallography (static structure) to resolve ambiguities. For example, an IR-detected N-H stretch missing in NMR may indicate proton exchange in solution .
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR/IR spectra (e.g., Gaussian 16) and compare with experimental data .
  • Controlled Experiments : Repeat synthesis under inert atmospheres to rule out oxidation byproducts affecting spectral results .

Q. In mechanistic studies, how can the allyl (prop-2-en-1-yl) group in (5-Bromothiophen-2-YL)MethylAmine be leveraged to investigate electronic effects in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates (UV-Vis or LC-MS) with varying nucleophiles (e.g., CN⁻, SH⁻) to assess allyl’s electron-donating resonance effects .
  • DFT Calculations : Map electrostatic potential surfaces to visualize charge distribution at the reaction center .
  • Isotopic Labeling : Use deuterated allyl groups to track regioselectivity in substitution pathways .

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